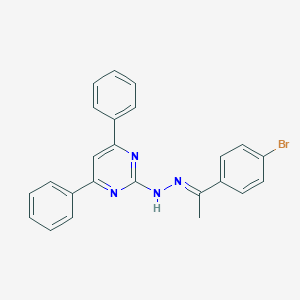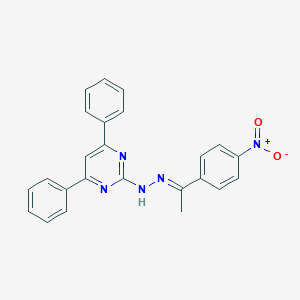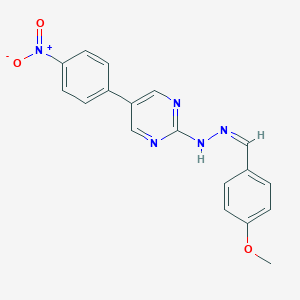![molecular formula C13H9N5O7 B274299 (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one is a chemical compound that has been extensively studied for its scientific research applications. This compound has shown promising results in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, particularly those involved in cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many future directions for research on (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Another area of interest is its potential as a tool for studying protein-ligand interactions. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of research, such as neurobiology and immunology.
Méthodes De Synthèse
The synthesis of (6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one involves the reaction of 2,4-dinitrophenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with nitric acid to yield the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one has been extensively studied for its scientific research applications. This compound has shown promising results in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In biochemistry, it has been used as a tool to study protein-ligand interactions. In pharmacology, it has been studied for its potential as a drug target.
Propriétés
Formule moléculaire |
C13H9N5O7 |
|---|---|
Poids moléculaire |
347.24 g/mol |
Nom IUPAC |
(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H9N5O7/c19-13-8(2-1-3-11(13)17(22)23)7-14-15-10-5-4-9(16(20)21)6-12(10)18(24)25/h1-7,14-15H/b8-7- |
Clé InChI |
FRLBCERATOPZJS-FPLPWBNLSA-N |
SMILES isomérique |
C1=C/C(=C/NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C(=C1)[N+](=O)[O-] |
SMILES |
C1=CC(=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)




